

# ultrafast electron dynamics in But-3-ynal

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: But-3-ynal

CAS No.: 52844-23-2

Cat. No.: S563566

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## Molecular Profile of But-3-ynal

**But-3-ynal** (C<sub>4</sub>H<sub>4</sub>O) is an organic compound featuring a linear carbon skeleton with a terminal alkyne and an aldehyde group. Its specific molecular properties make it an excellent subject for attosecond science.

Table 1: Fundamental Molecular Properties of But-3-ynal [1]

Property	Description
IUPAC Name	but-3-ynal
Molecular Formula	C <sub>4</sub> H <sub>4</sub> O
Molecular Weight	68.07 g/mol
CAS Registry Number	52844-23-2
SMILES	C#CCC=O
Critical Property	Combination of a terminal triple bond and an aldehyde group.

Table 2: Key Properties for Ultrafast Dynamics Research [1] [2]

Property	Value / Significance
Ionization Energy	9.85 eV
Primary Role in Research	Model system for studying long-lived correlation-driven charge migration.
Key Electronic Feature	Hole-mixing structure involving the Highest Occupied Molecular Orbital (HOMO).
Relevance	Demonstrated long-lasting electronic coherence, a prerequisite for attochemistry.

## Fundamental Concepts in Charge Migration

Understanding the research requires familiarity with these key concepts:

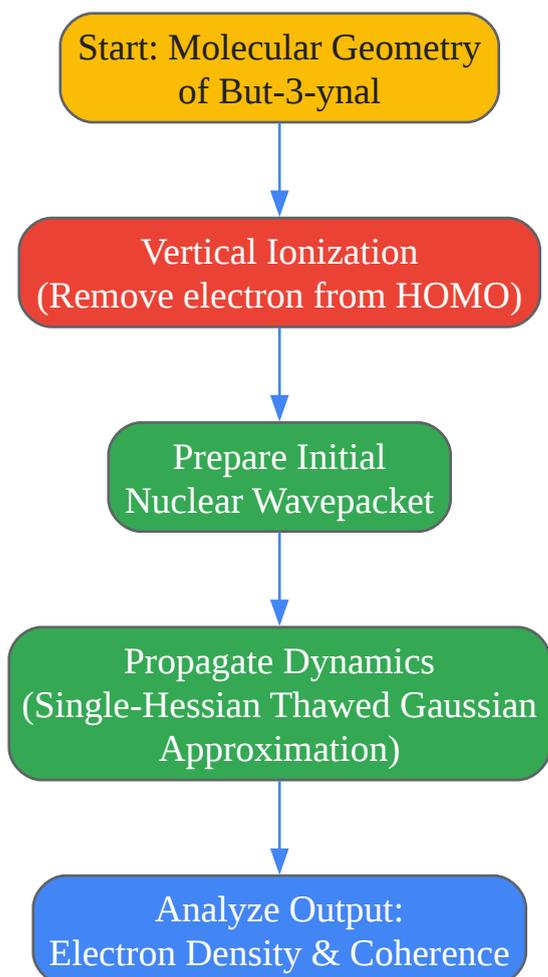
- **Charge Migration:** The ultrafast oscillation of an electron hole (a region of positive charge) across a molecule's structure following ionization. This is a purely electron-correlation-driven phenomenon that occurs before significant nuclear motion [3] [2].
- **Electronic Coherence:** The quantum-mechanical superposition of electronic states created by ionization. The persistence of this coherence is essential for observing charge migration [3].
- **Decoherence:** The process where the coupling of electronic motion to the vibration of the atomic nuclei (vibrational modes) causes the loss of quantum coherence, typically within a few femtoseconds. This is the main obstacle to observing and controlling electron dynamics [4] [3].
- **Hole-Mixing Structure:** A specific electronic structure where two or more cationic (ionized) states are described by contributions from the same set of molecular orbitals. Ionizing a single orbital can populate multiple states, creating the coherent superposition needed to trigger charge migration [2].

## Theoretical and Experimental Protocols

Research into **But-3-ynal**'s dynamics relies on advanced theoretical simulations and experimental techniques.

## Theoretical Simulation Workflow

The standard computational approach involves simulating the coupled electron-nuclear dynamics after a vertical ionization event.



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*Diagram 1: Workflow for simulating electron dynamics after ionization, using semiclassical methods like the Thawed Gaussian Approximation [3].*

#### Key Methodological Details:

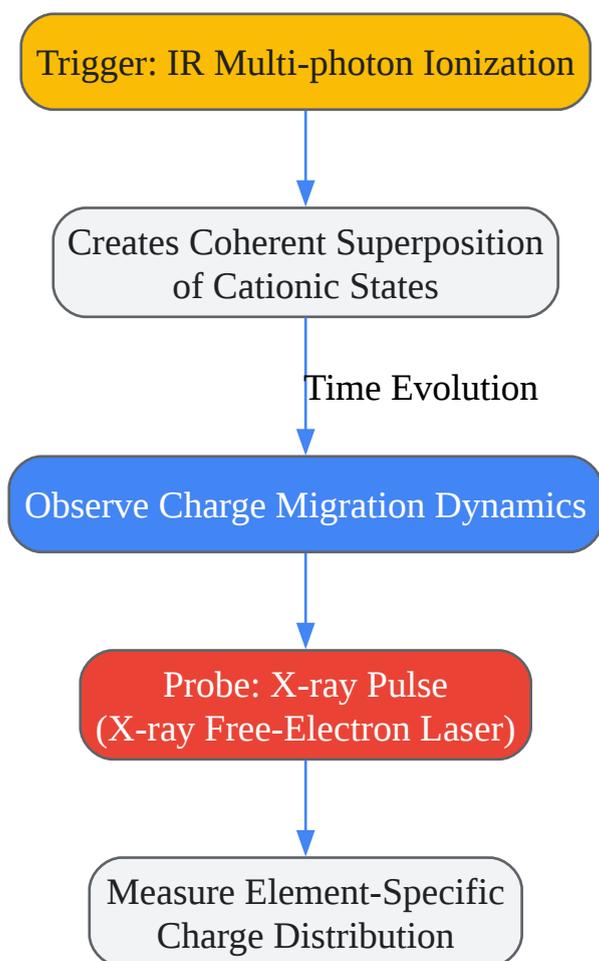
- **Initial State:** The molecule is in its vibrational ground state on the neutral electronic surface, represented as a Gaussian wavepacket [3].
- **Ionization:** The "sudden approximation" is applied, instantly removing an electron. This projects the system onto a coherent superposition of cationic states [2].
- **Propagation:** The "Single-Hessian Thawed Gaussian Approximation" (TGA) is used to propagate a nuclear wavepacket on each cationic electronic state. This method includes effects like mode

distortion and Duschinsky rotation (intermode coupling), offering a good balance of accuracy and computational cost [3].

- **Key Software:** Advanced simulations, especially those involving thousands of electrons, use real-time time-dependent density functional theory (**RT-TDDFT**) in real-space codes like **Octopus** or the **Real-space Multigrid (RMG)** platform [2] [5].

## Experimental Triggering and Probing

Observing charge migration requires a trigger to create the coherent state and a probe to measure its evolution.



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*Diagram 2: Proposed experimental scheme using IR multi-photon ionization and X-ray probing for observing correlation-driven charge migration [2].*

### Key Methodological Details:

- **Trigger (IR Multi-photon Ionization):** Using an intense infrared (IR) laser pulse is advantageous because it selectively ionizes only the outermost molecular orbitals (like the HOMO), which promotes a cleaner and more pronounced coherent superposition compared to broad-spectrum XUV pulses [2].
- **Probe (X-ray FEL):** X-ray Free-Electron Lasers (XFELs) provide element-specific resolution. They can probe the evolving electron hole by exciting core-level electrons to valence holes, allowing researchers to track the hole's location with high spatial and temporal resolution over tens of femtoseconds [2].

## Key Research Findings and Significance

Studies on **But-3-ynal** and its analogs have yielded surprising insights with broad implications.

- **A Counter-Intuitive Discovery:** Research shows that **increasing the size and flexibility** of a molecule (e.g., extending the carbon backbone from propynal to butynal to pentynal) can **slow down decoherence and prolong charge migration**. This challenges the conventional expectation that larger molecules decohere faster [3].
- **Mechanism of Prolonged Coherence:** The extended coherence is attributed to the suppression of decoherence contributions from specific vibrational modes. In **But-3-ynal** and its larger analogs, modes like **CO stretching and certain H rockings** become less effective at destroying coherence [3]. Furthermore, only normal modes that preserve the molecular symmetry appear to induce significant decoherence [3].
- **Suitability for Attochemistry:** **But-3-ynal** is highlighted as a **promising candidate** because it fulfills several necessary properties simultaneously: a suitable ionization spectrum, long coherence time, and significant oscillation of the electron density (charge migration) [4] [2].

## Research Applications and Context

The study of **But-3-ynal** is not an isolated effort but part of a broader push in ultrafast science.

- **Community and Benchmarking:** Large-scale community efforts, like the blind prediction challenge for light-activated molecules organized by SLAC, are crucial for benchmarking and improving the accuracy of simulation methods against unambiguous experimental data [6].
- **Computational Scaling:** Advances in high-performance computing, such as the development of RT-TDDFT codes that can simulate tens of thousands of electrons on exascale supercomputers, are enabling the study of charge migration in increasingly large and realistic systems [5].

- **The Ultimate Goal - Attochemistry:** The fundamental research on molecules like **But-3-ynal** paves the way for **attochemistry**, where the ultimate goal is to steer chemical reactivity by controlling the initial ultrafast electron dynamics before nuclear motion dictates the outcome [3] [2].

## Conclusion and Research Outlook

**But-3-ynal** serves as a critical benchmark system demonstrating that long-lived electronic coherence is achievable in well-chosen molecular systems. The counter-intuitive finding that molecular extension can enhance coherence opens the door to designing many more molecules suitable for quantum control. Future research will likely focus on exploiting these principles to directly observe and ultimately control chemical reactions at the electron level.

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To cite this document: Smolecule. [ultrafast electron dynamics in But-3-ynal]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b563566#ultrafast-electron-dynamics-in-but-3-ynal>]

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